
trans-3'-Hydroxy Cotinin N-β-D-Glucuronid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-3'-Hydroxy Cotinine N-β-D-Glucuronide (trans-3'-OH-CN-Gluc) is a metabolite of cotinine, an alkaloid found in the tobacco plant. Cotinine is the major metabolite of nicotine, the primary psychoactive ingredient in cigarettes. Trans-3'-OH-CN-Gluc is a glucuronide conjugate of cotinine, and is formed in the body as a result of glucuronidation of cotinine. Trans-3'-OH-CN-Gluc is a major metabolite of cotinine in humans, and is found in the urine and plasma of smokers.
Wissenschaftliche Forschungsanwendungen
Biomarker für Tabakrauchbelastung (TSE)
Trans-3'-Hydroxy Cotinin (3HC) und Cotinin (COT) sind Biomarker für Tabakrauchbelastung (TSE) {svg_1} {svg_2}. Sie werden verwendet, um die Assoziationen von TSE mit soziodemografischen Merkmalen und TSE-Mustern bei Kindern zu beurteilen, die mit Rauchern zusammenleben {svg_3} {svg_4}.
Indikator für CYP2A6-Aktivität
Das Verhältnis von 3HC zu COT ist ein Marker für die CYP2A6-Aktivität {svg_5} {svg_6}. CYP2A6 ist ein Enzym, das Nikotin metabolisiert {svg_7} {svg_8}.
Studium rassischer und altersbedingter Unterschiede in der TSE
Das Verhältnis von 3HC zu COT kann rassische und altersbedingte Unterschiede in der TSE anzeigen {svg_9}. Beispielsweise haben Kinder nicht-hispanischer Schwarzer und jüngere Kinder wahrscheinlich einen langsameren Nikotinmetabolismus {svg_10}.
Sensitiver Biomarker für eine geringe Nikotinexposition
3HC könnte ein empfindlicherer Biomarker für eine geringe Nikotinexposition im Vergleich zu COT sein {svg_11}. Im Vergleich zu urinärem COT ist urinäres 3HC 2–4-mal konzentrierter und hat eine ähnliche Halbwertszeit, wenn es aus COT erzeugt wird {svg_12}.
Korrelation mit der Nikotinclearance
Das Verhältnis von 3HC zu Cotinin, das als Nikotinmetabolitenverhältnis bezeichnet wird, korreliert mit der Nikotinclearance aus dem Körper {svg_13}.
Entwicklung von pharmakologischen Interventionsstrategien
Dieses Maß für den Nikotinmetabolismus wurde verwendet, um pharmakologische Interventionsstrategien für die Rauchentwöhnung zu entwickeln {svg_14}.
Wirkmechanismus
Target of Action
Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is a metabolite of nicotine, which is primarily metabolized in the liver . The primary target of this compound is the enzyme Cytochrome P450 2A6 (CYP2A6) , which plays a crucial role in the metabolism of nicotine .
Mode of Action
Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is formed through the metabolic processes of oxidation, hydroxylation, N-demethylation, and conjugation with glucuronic acid . The compound interacts with its target, CYP2A6, facilitating the metabolism of nicotine to cotinine .
Biochemical Pathways
The biochemical pathway involves the metabolism of nicotine to cotinine, primarily by C-oxidation . Cotinine is then metabolized by hydroxylation to form trans-3’-Hydroxy Cotinine, which is further metabolized by O-glucuronidation to form Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide .
Pharmacokinetics
The pharmacokinetics of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is closely related to the metabolism of nicotine. Cotinine, from which Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is derived, has a longer metabolic half-life compared to 3HC (16 hours vs. 5 hours) . The ratio of 3HC to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body and is used as a biomarker of CYP2A6 activity .
Result of Action
The formation of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is a result of the body’s attempt to metabolize and eliminate nicotine. This compound is a human urinary metabolite and a human xenobiotic metabolite , indicating that it is excreted in the urine following the metabolism of nicotine.
Action Environment
The action of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is influenced by environmental factors such as the presence of nicotine and the activity of the CYP2A6 enzyme . The metabolism of nicotine, and thus the formation of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide, can be affected by factors such as genetic variations in the CYP2A6 enzyme, smoking behavior, and exposure to secondhand smoke .
Biochemische Analyse
Biochemical Properties
Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide plays a crucial role in biochemical reactions as a metabolite of nicotine. It is formed through the action of the enzyme UDP-glucuronosyltransferase, which catalyzes the conjugation of glucuronic acid to trans-3’-hydroxycotinine. This reaction increases the compound’s solubility, facilitating its excretion in urine. Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide interacts with various biomolecules, including enzymes and transport proteins, to facilitate its metabolism and excretion .
Cellular Effects
Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide influences various cellular processes, particularly in cells involved in detoxification and excretion. It affects cell signaling pathways related to xenobiotic metabolism and can alter gene expression patterns associated with detoxification enzymes. The compound’s presence in cells can modulate cellular metabolism, impacting the overall metabolic flux and the levels of other metabolites .
Molecular Mechanism
The molecular mechanism of trans-3’-Hydroxy Cotinine N-β-D-Glucuronide involves its binding interactions with enzymes such as UDP-glucuronosyltransferase. This binding facilitates the transfer of glucuronic acid to trans-3’-hydroxycotinine, forming the glucuronide conjugate. The compound can also interact with transport proteins that aid in its cellular uptake and excretion. These interactions can lead to enzyme inhibition or activation, influencing the overall metabolic pathway of nicotine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-3’-Hydroxy Cotinine N-β-D-Glucuronide can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but its degradation can occur through enzymatic hydrolysis. Long-term studies have shown that trans-3’-Hydroxy Cotinine N-β-D-Glucuronide can have sustained effects on cellular function, particularly in detoxification pathways .
Dosage Effects in Animal Models
The effects of trans-3’-Hydroxy Cotinine N-β-D-Glucuronide vary with different dosages in animal models. At low doses, the compound can enhance detoxification processes without causing significant adverse effects. At high doses, it may exhibit toxic effects, including cellular stress and potential damage to detoxification organs such as the liver and kidneys. These dosage-dependent effects highlight the importance of understanding the compound’s pharmacokinetics and toxicity .
Metabolic Pathways
Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is involved in the metabolic pathways of nicotine. It is formed through the glucuronidation of trans-3’-hydroxycotinine by UDP-glucuronosyltransferase. This pathway is crucial for the detoxification and excretion of nicotine metabolites. The compound interacts with various enzymes and cofactors, influencing the overall metabolic flux and the levels of other metabolites in the pathway .
Transport and Distribution
The transport and distribution of trans-3’-Hydroxy Cotinine N-β-D-Glucuronide within cells and tissues involve specific transport proteins. These proteins facilitate the uptake and excretion of the compound, ensuring its proper localization and accumulation in detoxification organs. The compound’s distribution is influenced by its interactions with binding proteins and transporters, which can affect its overall bioavailability and efficacy .
Subcellular Localization
Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is primarily localized in the cytoplasm and organelles involved in detoxification, such as the endoplasmic reticulum and lysosomes. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper compartmentalization. This localization is essential for its activity and function in detoxification pathways .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-3'-Hydroxy Cotinine N-β-D-Glucuronide involves the conversion of trans-3'-Hydroxy Cotinine to its glucuronide form through a glucuronidation reaction.", "Starting Materials": [ "trans-3'-Hydroxy Cotinine", "β-D-Glucuronic acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Activation of β-D-Glucuronic acid by DCC and DMAP in DMF to form the active ester intermediate.", "Step 2: Addition of trans-3'-Hydroxy Cotinine to the active ester intermediate in DMF to form the trans-3'-Hydroxy Cotinine N-β-D-Glucuronide intermediate.", "Step 3: Purification of the intermediate by column chromatography using DCM and diethyl ether as eluents.", "Step 4: Hydrolysis of the intermediate using NaHCO3 to form trans-3'-Hydroxy Cotinine N-β-D-Glucuronide.", "Step 5: Purification of the final product by column chromatography using DCM and diethyl ether as eluents.", "Step 6: Drying of the final product using anhydrous MgSO4.", "Step 7: Characterization of the final product using various spectroscopic techniques." ] } | |
| 146275-18-5 | |
Molekularformel |
C₁₆H₂₀N₂O₈ |
Molekulargewicht |
368.34 |
Synonyme |
1-β-D-Glucopyranuronosyl-3-[(2S,4R)-4-hydroxy-1-methyl-5-oxo-2-pyrrolidinyl]pyridinium Inner Salt; trans-3’-Hydroxycotinine-N-glucuronide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


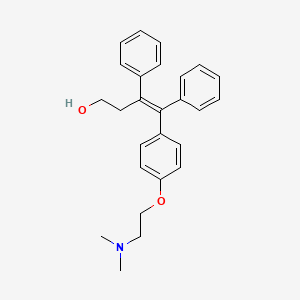
![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)
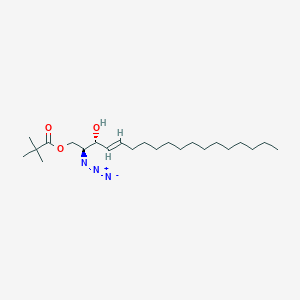
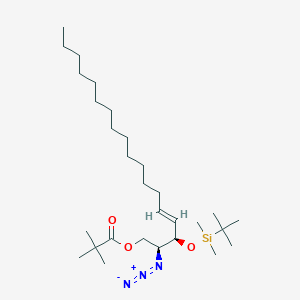
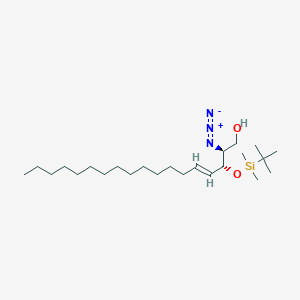
![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)
![9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one](/img/structure/B1139782.png)
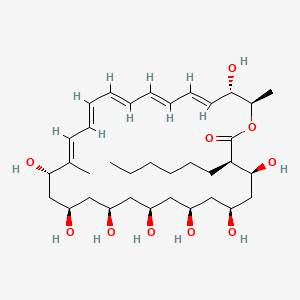

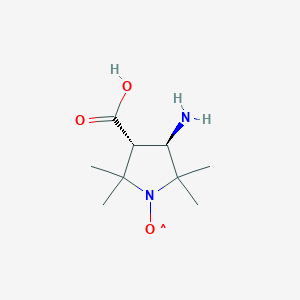
![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)
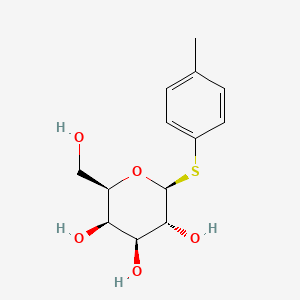

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)
